1-Bromo-3,5-dimethyl-2-nitrobenzene
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Overview
Description
1-Bromo-3,5-dimethyl-2-nitrobenzene is an aromatic compound with the molecular formula C8H8BrNO2. It is characterized by the presence of a bromine atom, two methyl groups, and a nitro group attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dimethyl-2-nitrobenzene can be synthesized through a multi-step process involving nitration and bromination of a suitable precursor. One common method involves the nitration of 1,3-dimethylbenzene (m-xylene) to form 1,3-dimethyl-2-nitrobenzene, followed by bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reagent concentration. This approach can enhance yield and purity while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The nitro group is a strong electron-withdrawing group, making the compound less reactive towards further electrophilic substitution.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 1-bromo-3,5-dimethyl-2-aminobenzene.
Oxidation: Formation of 1-bromo-3,5-dimethyl-2-nitrobenzoic acid.
Scientific Research Applications
1-Bromo-3,5-dimethyl-2-nitrobenzene is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Used in the preparation of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-dimethyl-2-nitrobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example, in electrophilic aromatic substitution, the nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to the nitro group . In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps .
Comparison with Similar Compounds
1-Bromo-2-nitrobenzene: Lacks the methyl groups, making it less sterically hindered.
1-Bromo-3,5-dimethylbenzene: Lacks the nitro group, making it more reactive towards electrophilic substitution.
1-Bromo-2,5-dimethyl-3-nitrobenzene: Similar structure but different substitution pattern.
Uniqueness: 1-Bromo-3,5-dimethyl-2-nitrobenzene is unique due to the combination of electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its reactivity and stability in various chemical reactions .
Properties
Molecular Formula |
C8H8BrNO2 |
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Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-bromo-3,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 |
InChI Key |
JPQRNMLKDJLWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C |
Origin of Product |
United States |
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